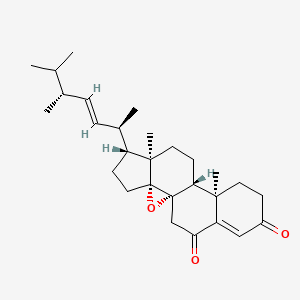

8,14-エポキシエルゴスタ-4,22-ジエン-3,6-ジオン

説明

Synthesis Analysis

The synthesis of steroidal compounds like "8,14-Epoxyergosta-4,22-diene-3,6-dione" often involves complex chemical reactions including Diels–Alder reactions, epoxidation, and functional group transformations. For instance, the synthesis of 22,23-epoxyvitamin D2, a related compound, demonstrates the use of Diels–Alder adducts and irradiation followed by thermal isomerization processes to achieve the desired steroidal epoxy compounds (Tada & Oikawa, 1979). Similar methodologies can be applied to synthesize "8,14-Epoxyergosta-4,22-diene-3,6-dione," highlighting the importance of controlled chemical reactions in achieving specific molecular architectures.

Molecular Structure Analysis

The molecular structure of "8,14-Epoxyergosta-4,22-diene-3,6-dione" is characterized by its steroidal backbone and the presence of epoxy and dione functional groups. Structural analyses, including X-ray crystallography, NMR spectroscopy, and computational methods, play a crucial role in determining the conformation and stereochemistry of such complex molecules. For example, studies on related ergosterol compounds have utilized NMR data to revise structural assignments and confirm the positions of epoxy and hydroxyl groups (Yaoita & Machida, 2017).

Chemical Reactions and Properties

"Epoxyergosta" compounds participate in various chemical reactions, including photochemical reactions and nucleophilic attacks, which can alter their molecular structure and functional properties. The photochemical reaction of ergosta compounds, for example, demonstrates how UV irradiation can induce the formation of epoxy and hydroperoxy derivatives, leading to successive transformations under specific conditions (Tanaka et al., 1996). These reactions are crucial for modifying the chemical properties of the molecule for specific applications.

科学的研究の応用

細胞毒性

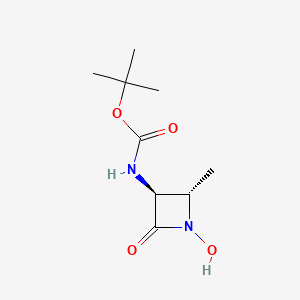

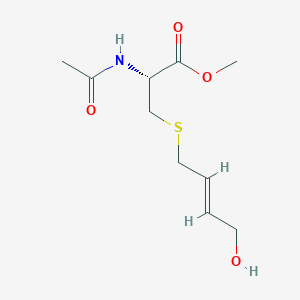

この化合物は、細胞毒性を示すことが分かっています。 これは、伝統的な中国医学で使用される植物であるオオバコ (Sonchus arvensis L.) から単離されました {svg_1}. この化合物は、2 つの子宮内膜癌細胞株 (ECC-1 および Ishikawa) に対して、IC50 値がそれぞれ 11.2 µM および 9.1 µM で、中等度の細胞毒性を示しました {svg_2}.

抗がん特性

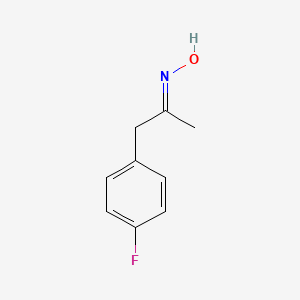

この化合物は、潜在的な抗がん特性を持っています。 これは、ホルモン依存性悪性腫瘍である子宮内膜癌の増殖を阻害することが発見されています {svg_3}. この化合物の薬理学的作用機序は、ヒトエストロゲン受容体 α 結晶構造の主要な部位への化合物のバーチャルドッキングによって説明されました {svg_4}.

内分泌療法

この化合物は、内分泌療法の潜在的な治療標的となり得ます。 エストロゲン機能不全は、女性の生理機能の維持において非常に重要な因子であり、その不均衡は、子宮内膜癌の発症および進展と密接に関連しています {svg_5}.

抗炎症特性

「8,14-エポキシエルゴスタ-4,22-ジエン-3,6-ジオン」などのオキラン環を有するステロイドは、強力な抗炎症特性を示すことが分かっています {svg_6}.

抗腫瘍特性

これらの化合物は、抗腫瘍特性も示し、癌治療のための潜在的な候補となっています {svg_7}.

抗増殖特性

作用機序

Target of Action

The primary targets of 8,14-Epoxyergosta-4,22-diene-3,6-dione are currently unknown. This compound is a type of steroid , and steroids often interact with specific receptors in the body to exert their effects.

Pharmacokinetics

Its molecular formula is C28H40O3, and it has an average mass of 424.615 Da . These properties can influence its bioavailability, but without specific studies, it is difficult to predict its pharmacokinetic behavior.

特性

IUPAC Name |

(1S,3R,6R,7R,10R,11R)-6-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-15-ene-14,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O3/c1-17(2)18(3)7-8-19(4)21-10-14-28-26(21,6)13-11-24-25(5)12-9-20(29)15-22(25)23(30)16-27(24,28)31-28/h7-8,15,17-19,21,24H,9-14,16H2,1-6H3/b8-7+/t18-,19+,21+,24+,25-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVSRKXHTYPLOV-ZNUAOLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC23C1(CCC4C2(O3)CC(=O)C5=CC(=O)CCC45C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@]23[C@@]1(CC[C@H]4[C@@]2(O3)CC(=O)C5=CC(=O)CC[C@]45C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239376 | |

| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1265908-20-0 | |

| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key molecular mechanisms behind the antiproliferative activity of 8,14-Epoxyergosta-4,22-diene-3,6-dione?

A1: Research suggests that 8,14-Epoxyergosta-4,22-diene-3,6-dione, isolated from the endophytic fungus Papulaspora immersa, exhibits potent cytotoxicity against HL-60 leukemia cells []. This effect is attributed to several key mechanisms:

- G2/M Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase by reducing the expression of tubulin alpha and beta isomers, essential components of microtubules involved in cell division [].

- Disruption of 14-3-3 Protein Signaling: It downregulates 14-3-3 protein gamma, a key regulator of cell cycle progression, apoptosis, and other vital cellular processes [].

- Mitochondrial Dysfunction and Autophagy: Treatment with 8,14-Epoxyergosta-4,22-diene-3,6-dione leads to mitochondrial oxidative damage, ultimately triggering autophagy-associated cell death [].

- Potential Epigenetic Modulation: The compound has been observed to decrease the expression of various histone types, suggesting a potential role in modulating the epigenetic machinery and disrupting oncogenic pathways [].

Q2: Are there any synergistic effects observed when 8,14-Epoxyergosta-4,22-diene-3,6-dione is combined with other compounds?

A2: Yes, studies indicate that 8,14-Epoxyergosta-4,22-diene-3,6-dione exhibits strong synergistic effects with (-)-(3R,4R)-4-hydroxymellein, another compound isolated from Papulaspora immersa []. This synergistic interaction enhances the cytotoxic activity against various human tumor cell lines, including MDA-MB435 (melanoma), HCT-8 (colon), SF295 (glioblastoma), and HL-60 (promyelocytic leukemia) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)

![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)